N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
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Description
“N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazole derivatives are scaffolds which exhibit a wide range of biological applications . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,3,4-oxadiazole ring system . This ring system is known to exert a wide variety of pharmacological activities . The structure is stabilized by π–π interactions between the oxadiazole and phenyl rings .Mechanism of Action
- It’s important to note that the compound’s structure contains an indole nucleus, which has been associated with diverse biological activities .
- Chlorphenesin, a structurally similar muscle relaxant, blocks nerve impulses by an unknown mechanism .
- However, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-8-4-7-12(10-13)15-19-20-16(22-15)18-14(21)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRGBSMXWHRVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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